4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
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Overview
Description
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of six fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Scientific Research Applications
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid finds applications in multiple scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Mechanism of Action
The mechanism by which 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability. These interactions can modulate enzyme activity, protein folding, and other biochemical processes, making the compound valuable in various research applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
Hexafluoroisopropanol: Another fluorinated alcohol with distinct chemical properties.
Trifluoroacetic acid: A simpler fluorinated carboxylic acid used in various chemical reactions.
Uniqueness
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid stands out due to its combination of a fluorinated hydroxypropan-2-yl group and a benzoic acid moiety. This unique structure imparts specific reactivity and stability, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJNNINHDYILFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343649 |
Source
|
Record name | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16261-80-6 |
Source
|
Record name | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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